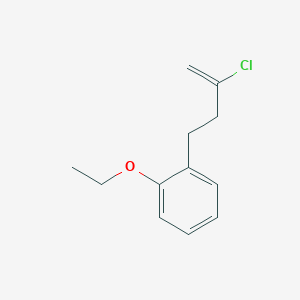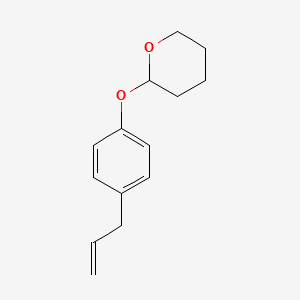
2-Methyl-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Descripción general
Descripción
The compound “2-Methyl-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene” is an organic compound that contains a tetrahydropyran group and a phenyl group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is a common protecting group for alcohols in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the tetrahydropyran and phenyl groups. Tetrahydropyranyl ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyran is a colourless volatile liquid .Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Reactions
The compound 2-Methyl-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene, along with its derivatives, has been explored for various synthetic applications. Zhang Guo-fu (2012) detailed the synthesis of a related compound, methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, emphasizing mild reaction conditions and high yield, indicating the potential versatility of the core structure in synthetic chemistry (Zhang, 2012). Additionally, the work by Álvarez-Aular et al. (2018) on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers underscores the relevance of such structures in studying reaction mechanisms and kinetics (Álvarez-Aular et al., 2018).
Material Science and Nanoparticle Synthesis
Polyfluorene-based Nanoparticles
Fischer, Baier, and Mecking (2013) demonstrated the use of a bromo and tetrahydro-2H-pyran substituted phenyl palladium complex for initiating Suzuki-Miyaura polymerization, leading to polyfluorenes that form stable nanoparticles with bright fluorescence emission. This indicates the potential of incorporating the tetrahydro-pyran moiety into materials for optical applications (Fischer et al., 2013).
Propiedades
IUPAC Name |
2-[4-(2-methylprop-2-enyl)phenoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12(2)11-13-6-8-14(9-7-13)17-15-5-3-4-10-16-15/h6-9,15H,1,3-5,10-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHSLYLNYQZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196142 | |
| Record name | Tetrahydro-2-[4-(2-methyl-2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene | |
CAS RN |
951890-29-2 | |
| Record name | Tetrahydro-2-[4-(2-methyl-2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-[4-(2-methyl-2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B3314854.png)
![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)











